Tetrakis(ethylmethylamino)hafnium (TEMAH) is a metal-organic precursor commonly employed in thin film deposition techniques, particularly Atomic Layer Deposition (ALD) [, , , , , , , ]. Its chemical formula is Hf[N(C2H5)(CH3)]4. It serves as a source of hafnium, facilitating the controlled growth of hafnium-containing thin films for various applications, including microelectronics and optoelectronics.
Tetrakis(ethylmethylamino)silane is a silicon-based compound with the molecular formula . It belongs to the class of organosilicon compounds known as tetrakis(dialkylamino)silanes. These compounds are characterized by the presence of four dialkylamino groups attached to a silicon atom. Tetrakis(ethylmethylamino)silane is notable for its applications in thin film deposition and semiconductor manufacturing, primarily due to its ability to produce silicon-based materials through chemical vapor deposition processes.
Tetrakis(ethylmethylamino)silane can be synthesized from various precursors, including silicon halides and secondary amines. It is classified as an organosilicon compound, specifically a silane derivative, which is crucial in materials science and nanotechnology. The compound is often utilized in the fabrication of thin films and coatings due to its volatility and reactivity.
The synthesis of tetrakis(ethylmethylamino)silane typically involves the reaction of silicon tetrachloride with a mixture of ethylmethylamine in an inert atmosphere. The general procedure includes:
The yield and purity of the product can be optimized by adjusting the molar ratios of the reactants and controlling the reaction conditions, such as temperature and time.
Tetrakis(ethylmethylamino)silane has a tetrahedral molecular geometry around the silicon atom, with four ethylmethylamino groups symmetrically arranged. The structural representation can be described as follows:
The compound's structure allows it to participate in various chemical reactions typical for silanes, such as hydrolysis and condensation reactions.
Tetrakis(ethylmethylamino)silane can undergo several important chemical reactions:
These reactions are significant for applications in surface modification and thin film deposition processes.
The mechanism by which tetrakis(ethylmethylamino)silane functions in thin film deposition involves several steps:
This process is critical in semiconductor manufacturing and materials science for creating high-quality thin films.
Tetrakis(ethylmethylamino)silane has several scientific uses:
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